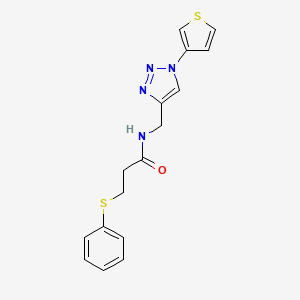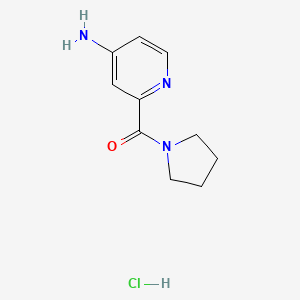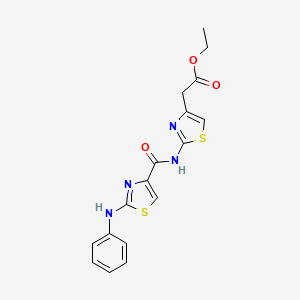![molecular formula C11H16N4O2 B2523911 1-{[1-(oxolane-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2199573-38-9](/img/structure/B2523911.png)
1-{[1-(oxolane-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-{[1-(oxolane-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole” is a chemical compound. It is a type of 1,2,3-triazole, which is a class of heterocyclic compounds . The 1,2,3-triazoles are di-unsaturated rings composed of three nitrogen atoms within a heterocyclic core .
Synthesis Analysis
The synthesis of 1,2,3-triazoles typically involves a Cu(I)-catalyzed 1,3-dipolar cycloaddition of azides with alkynes, also known as the "click reaction" . This reaction is known for its high yields and complete regioselectivity .Aplicaciones Científicas De Investigación
Antibacterial Agents
Research into 1,2,3-triazoles, including derivatives similar to the specified compound, has shown promising results in developing new antibacterial agents. For example, derivatives of 1,2,3-triazoles have been identified as novel oxazolidinone antibacterial agents with reduced activity against monoamine oxidase A, making them promising candidates for safer antibacterial treatments (Reck et al., 2005). This finding is crucial as it addresses the need for antibacterial agents with improved safety profiles.
Synthesis and Characterization
The chemistry of 1,2,3-triazoles, including their methods of synthesis and reactions, has been extensively studied due to their potential applications in light stabilizers, optical brightening agents, and precursors for heterocyclic systems with potential carcinostatic properties (Gilchrist & Gymer, 1974). These compounds' versatility and the ability to introduce various substituents make them valuable for synthesizing a wide range of biologically active molecules.
Novel Drug Candidates
1,2,3-Triazole compounds have also been explored for their potential in drug development, with specific derivatives being synthesized and tested for activity against challenging pathogens such as Mycobacterium tuberculosis. One study demonstrated the synthesis of novel derivatives that showed promising activity against both standard and multidrug-resistant strains of M. tuberculosis, highlighting the potential of 1,2,3-triazole derivatives in addressing antibiotic resistance (Venugopala et al., 2016).
Antifungal Applications
Another aspect of 1,2,3-triazole research focuses on antifungal applications, as seen in the development of itraconazole, a triazole derivative used to treat onychomycosis. This illustrates the broader utility of triazole compounds in creating effective treatments for fungal infections (Jain & Sehgal, 2001).
Mecanismo De Acción
Target of Action
It is known that 1,2,3-triazoles have a wide range of applications in pharmaceuticals and have been found to inhibit both acetylcholinesterase (ache) and butyrylcholinesterase (buche) activities . These enzymes play a crucial role in neurotransmission, and their inhibition can lead to various physiological effects.
Mode of Action
1,2,3-triazoles are known to interact with their targets through various interactions like electrostatic interaction, pi-anion interaction, hydrogen bonding, and van der waals interaction . These interactions can lead to changes in the target’s function, resulting in the observed biological effects.
Biochemical Pathways
It is known that 1,2,3-triazoles can affect a wide range of biochemical pathways due to their ability to inhibit ache and buche activities . The inhibition of these enzymes can disrupt cholinergic neurotransmission, affecting various physiological processes.
Pharmacokinetics
1,2,3-triazoles are known for their high chemical stability, low toxicity, high bioavailability, and stability in both acidic and basic conditions . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
Compounds with a 1,2,3-triazole core have been found to exhibit various biological activities, including antimicrobial, antiviral, antioxidant, anti-diabetic, anticancer, anti-tubercular, antimalarial, and anti-leishmanial effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.
Action Environment
The chemical stability of 1,2,3-triazoles under both acidic and basic conditions suggests that they may be relatively unaffected by changes in environmental ph
Propiedades
IUPAC Name |
oxolan-3-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c16-11(10-1-4-17-8-10)14-5-9(6-14)7-15-3-2-12-13-15/h2-3,9-10H,1,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFHJVZEHHRSQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CC(C2)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-methyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2523829.png)


![N-(1-cyanocyclopentyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide](/img/structure/B2523834.png)

![N-({4-allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2523836.png)

![3-(benzenesulfonyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2523840.png)
![1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2523846.png)



